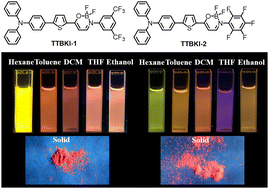Triphenylamine-based N,O-bidentate BF2 complexes: synthesis and photophysical properties†
New Journal of Chemistry Pub Date: 2023-11-01 DOI: 10.1039/D3NJ04270G
Abstract
In this contribution, we report the design and synthesis of two N,O-bidentate BF2 dyes (TTBKI-1 and TTBKI-2), with excellent optical properties like large Stokes shifts, strong solvatofluorochromism, and bright emission in solution, aggregated and solid states. Formation of a push–pull electron system resulted from the introduction of a triphenylamine unit as an excellent donor and a NBF2O moiety as an acceptor. Meanwhile, by further extending π-conjugation, the introduction of a thiophene unit resulted in a red-shift of absorption/emission wavelengths. Higher fluorescence quantum yields were obtained by TTBKI-1 and TTBKI-2 in nonpolar solvents. However, with an increase in the solvent polarity, a large bathochromic shift was observed in emission wavelengths but with a dramatic decrease in emission efficiency. Furthermore, as a typical aggregation-induced emission (AIE) unit, triphenylamine could reduce intermolecular π–π stacking in the aggregated state. TTBKI-1 and TTBKI-2 exhibited AIE properties in THF/H2O mixtures with high water fractions and showed bright solid-state emission.


Recommended Literature
- [1] Back cover
- [2] Vitamin K status in healthy volunteers
- [3] Characterisation of isothiocyanic acid, HNCS, in the solid state: trapped by hydrogen bonding†
- [4] Dark matters: black-PDMS nanocomposite for opaque microfluidic systems
- [5] Dual-functional melanin-based nanoliposomes for combined chemotherapy and photothermal therapy of pancreatic cancer
- [6] Cocrystallization of axitinib with carboxylic acids: preparation, crystal structures and dissolution behavior†
- [7] Microfluidic devices for imaging neurological response of Drosophila melanogaster larva to auditory stimulus†
- [8] Responsive copolymer–graphene oxide hybrid microspheres with enhanced drug release properties†
- [9] Charge-transfer complexes from decamethylferrocene and 1,4-quinone derivatives: neutral–ionic phase diagrams for metallocene complexes†
- [10] N-heterocyclic silylene complexes in catalysis: new frontiers in an emerging field

Journal Name:New Journal of Chemistry
Research Products
-
CAS no.: 14104-19-9
-
CAS no.: 197794-83-5









